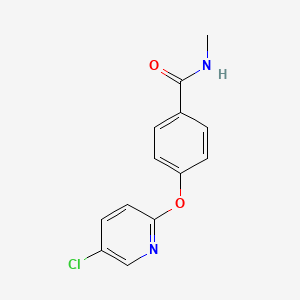
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride, also known as THQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THQ is a synthetic compound that belongs to the class of quinolines and has been studied extensively for its biological activities.
作用機序
The mechanism of action of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is complex and involves the inhibition of various enzymes and proteins. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride can alter the expression of various genes that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammation. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been shown to increase the production of neurotrophic factors, which are molecules that promote the growth and survival of neurons. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been found to have anti-cancer effects by inhibiting the activity of various enzymes and proteins that are involved in the development and progression of cancer.
実験室実験の利点と制限
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is also a relatively new compound, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to have potential therapeutic properties for the treatment of various diseases such as cancer, Alzheimer's disease, chronic pain, and addiction. Future studies could focus on the development of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride-based drugs for the treatment of these diseases. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride could also be studied for its potential use in combination with other drugs for the treatment of these diseases. Further studies could also focus on the long-term effects of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride and its potential toxicity. Overall, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is a promising compound that has the potential to be developed into a therapeutic drug for the treatment of various diseases.
合成法
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with cyclohexanone in the presence of a catalyst. The resulting product is then subjected to various chemical reactions to obtain the final product, N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride hydrochloride. The synthesis of N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride has also been studied for its potential use in the treatment of chronic pain and addiction.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15;/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMESOBAGAMTYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptan-2-yl-(2-morpholin-4-ylphenyl)methanone](/img/structure/B7629500.png)
![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)


![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride](/img/structure/B7629557.png)




